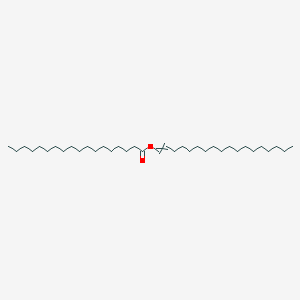![molecular formula C11H11ClO3 B14430094 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride CAS No. 81615-26-1](/img/structure/B14430094.png)
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is a complex organic compound characterized by its bicyclic structure and the presence of methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of methoxy groups and the carbonyl chloride functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the methoxy groups into more reactive intermediates.
Reduction: Reduction reactions can be used to modify the carbonyl chloride group, often resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
科学的研究の応用
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride exerts its effects involves its ability to interact with various molecular targets. The methoxy groups and carbonyl chloride functionality allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound shares a similar bicyclic structure but lacks the carbonyl chloride group.
(7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine: This compound has a similar core structure but includes a bromine atom and an amine group.
Uniqueness
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is unique due to the presence of both methoxy groups and a carbonyl chloride functionality. This combination of features gives it distinct reactivity and makes it valuable in various chemical and biological applications.
特性
CAS番号 |
81615-26-1 |
|---|---|
分子式 |
C11H11ClO3 |
分子量 |
226.65 g/mol |
IUPAC名 |
2,3-dimethoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonyl chloride |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-4-3-6-7(10(9)15-2)5-8(6)11(12)13/h3-4,8H,5H2,1-2H3 |
InChIキー |
UGVCLPYVJOYPID-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(C2)C(=O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
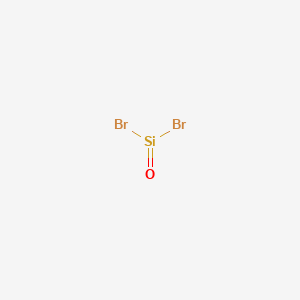
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

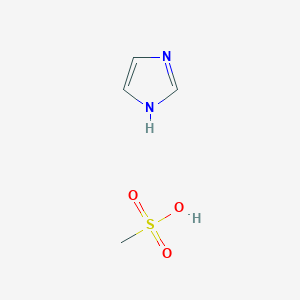
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)

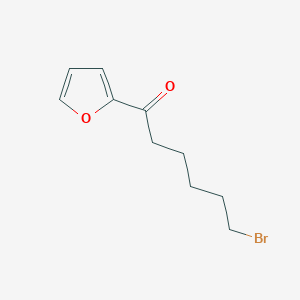

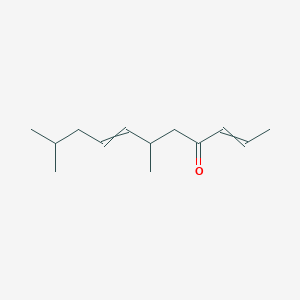

![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
